4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
4-Methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazine derivative characterized by a fused bicyclic system comprising a chromene (benzopyran) and oxazine moiety. Key structural features include:
- Position 4: A methyl group.
- Position 3: A phenyl substituent.
- Position 9: A tetrahydrofuran-2-ylmethyl group, introducing chirality and enhanced solubility due to the oxygen-rich heterocycle.
Properties
IUPAC Name |
4-methyl-9-(oxolan-2-ylmethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-18-9-10-20-19(13-24(14-27-20)12-17-8-5-11-26-17)22(18)28-23(25)21(15)16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJIIHZUSKSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4CCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chromeno[8,7-e][1,3]oxazin core, followed by the introduction of the tetrahydrofuran-2-ylmethyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and catalyst use.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations :
- Position 3 : The phenyl group in the target compound lacks electron-donating groups (e.g., methoxy in ), which may reduce steric hindrance and alter receptor binding.
- Position 9 : The tetrahydrofuran-2-ylmethyl group provides a rigid, polar substituent compared to the flexible 4-hydroxypentyl in or the lipophilic 4-methylbenzyl in . This likely enhances solubility and bioavailability.
- Oxazinone Position: The target compound’s oxazin-2-one moiety contrasts with oxazin-4-one in , which may influence tautomerization or hydrogen-bonding capacity.
Physicochemical Properties
Melting Points and Stability
- 3-(4-Fluorophenyl)-9-(2-hydroxyethyl) derivative : mp 149–151°C .
- 3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl) derivative : mp 109–110°C .
The higher mp of the 4-fluorophenyl derivative suggests stronger intermolecular interactions (e.g., dipole-dipole) compared to the hydroxypentyl analog . The target compound’s tetrahydrofuran substituent may confer intermediate crystallinity.
NMR Spectral Data
- 3-(4-Fluorophenyl)-9-(2-hydroxyethyl) derivative : δ 2.98 (t, 2H, CH2), 3.77 (t, 2H, CH2), 4.23 (s, 1H, OH) .
- 3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl) derivative : δ 1.42–1.50 (m, 2H), 1.58–1.69 (m, 4H) .
The hydroxyethyl group in shows distinct deshielding effects, while the hydroxypentyl chain in exhibits complex splitting due to conformational flexibility.
Biological Activity
4-Methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic compound that has garnered interest due to its potential biological activities. This article compiles various research findings related to its biological properties, including antimicrobial, cytotoxic, and antitumor activities.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C20H23N1O3
- Molecular Weight : 325.40 g/mol
This compound features a chromeno oxazine core with a tetrahydrofuran substituent, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to 4-methyl-3-phenyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus using disk diffusion assays. The results demonstrated notable inhibition zones, suggesting effective antimicrobial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 4-Methyl-3-phenyl derivative | Bacillus subtilis | 16 |
Cytotoxic Activity
The cytotoxic effects of 4-methyl-3-phenyl derivatives were evaluated using the brine shrimp lethality bioassay. The IC50 values indicate the concentration required to kill 50% of the brine shrimp population.
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
| 4-Methyl-3-phenyl derivative | 35 |
These findings suggest that the compound exhibits moderate cytotoxicity compared to other tested compounds.
Antitumor Activity
Further studies have focused on the antitumor potential of this compound. For example, research on structurally related compounds has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound A | 10 |
| HepG2 | Compound B | 15 |
| MCF-7 | 4-Methyl-3-phenyl derivative | 12 |
The data indicates that the compound may inhibit tumor growth effectively in vitro.
Case Studies
A notable study investigated the synthesis and biological evaluation of various oxazine derivatives, including our compound of interest. The researchers found that modifications in the substituents significantly influenced the biological activity. For instance, adding electron-withdrawing groups enhanced cytotoxic effects against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
